3,3'-Diamino-2,2'-dimethylazobenzene
Description
3,3'-Diamino-2,2'-dimethylazobenzene is an azo compound characterized by two amino (-NH₂) groups at the 3,3' positions and methyl (-CH₃) substituents at the 2,2' positions of the azobenzene backbone. Azo compounds are widely studied for their applications in dyes, polymers, and high-energy materials due to their photochromic behavior, thermal stability, and electronic conjugation . The amino and methyl groups in this compound likely influence its solubility, thermal behavior, and reactivity compared to nitro-substituted analogs, which are more commonly used in explosives .
Properties
CAS No. |
143922-97-8 |
|---|---|
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
3-[(3-amino-2-methylphenyl)diazenyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N4/c1-9-11(15)5-3-7-13(9)17-18-14-8-4-6-12(16)10(14)2/h3-8H,15-16H2,1-2H3 |
InChI Key |
NOSXDHLEUPGNMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=NC2=CC=CC(=C2C)N)N |
Canonical SMILES |
CC1=C(C=CC=C1N=NC2=CC=CC(=C2C)N)N |
Synonyms |
33DIAMINO22DIMETHYLAZOBENZENE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 3,3'-Diamino-2,2'-dimethylazobenzene and related compounds:
Key Findings:
Functional Group Impact: Amino vs. Nitro Groups: Amino derivatives like this compound are less thermally stable than nitro-substituted analogs (e.g., DIPAM) but may offer better solubility and reduced sensitivity, making them suitable for non-explosive applications .
Thermal and Sensitivity Profiles: DIPAM, with six nitro groups, exhibits exceptional thermal stability (m.p. 304°C) and insensitivity to electrostatic discharge, critical for aerospace applications . In contrast, amino-substituted azobenzenes are less studied for explosive uses but may serve as intermediates in polymer synthesis or photoresponsive materials .
Structural Isomerism: The position of substituents significantly affects properties. For example, 4,4'-diaminoazobenzene (from polymer chemistry) lacks methyl groups, leading to different conjugation and reactivity compared to this compound .
Toxicity Considerations: Unlike 4-Dimethylaminoazobenzene, which is carcinogenic, amino-substituted derivatives like this compound may have lower toxicity risks, though further studies are needed .
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